2-Chloro-3-(naphthalen-2-yl)quinoxaline

Descripción general

Descripción

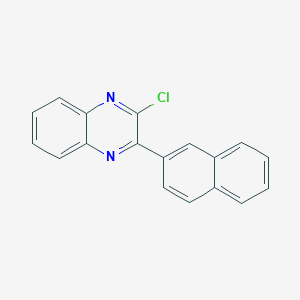

2-Chloro-3-(naphthalen-2-yl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chlorine atom at the second position and a naphthalen-2-yl group at the third position of the quinoxaline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(naphthalen-2-yl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with naphthalen-2-ylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-(naphthalen-2-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of 2-Chloro-3-(naphthalen-2-yl)quinoxaline as an anticancer agent. The compound exhibits several mechanisms of action that contribute to its efficacy against cancer cells:

- DNA Intercalation : The compound can intercalate into the DNA helix, disrupting replication and transcription processes, which may lead to cell death.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in various cancer metabolic pathways.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (CRC) | 15.5 | DNA intercalation |

| Quinoxaline Derivative A | LoVo (CRC) | 20.0 | COX-2 inhibition |

| Quinoxaline Derivative B | MCF7 (Breast) | 12.0 | Topoisomerase II inhibition |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives, including this compound, has been extensively studied. This compound has demonstrated effectiveness against various pathogens, suggesting its potential use in treating infections.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases:

- COX-2 Inhibition : This enzyme is involved in inflammatory processes and is often overexpressed in cancer tissues.

- LDHA Inhibition : Targeting this enzyme can disrupt the metabolic pathways that cancer cells rely on for survival and proliferation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of 2-chloroquinoxaline with naphthalen-2-ylamine under controlled conditions. Various synthetic methods have been explored to optimize yield and purity, including palladium-catalyzed cross-coupling reactions .

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Palladium-Catalyzed Cross-Coupling | High yield and selectivity under controlled conditions |

| Visible-Light-Induced Radical Cyclization | Novel approach reducing toxic reagents and metal contamination |

These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing hazardous waste .

Broader Implications in Material Science

Beyond biological applications, quinoxaline derivatives like this compound have potential uses in materials science, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to their electronic properties .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(naphthalen-2-yl)quinoxaline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .

Comparación Con Compuestos Similares

2-Chloroquinoxaline: Lacks the naphthalen-2-yl group, resulting in different biological activities.

3-(Naphthalen-2-yl)quinoxaline: Does not have the chlorine atom, which affects its reactivity and applications.

2-Methyl-3-(naphthalen-2-yl)quinoxaline: The presence of a methyl group instead of chlorine alters its chemical properties.

Uniqueness: 2-Chloro-3-(naphthalen-2-yl)quinoxaline is unique due to the combined presence of both the chlorine atom and the naphthalen-2-yl group, which imparts distinct chemical reactivity and biological activities compared to its analogs .

Actividad Biológica

2-Chloro-3-(naphthalen-2-yl)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibitory properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a quinoxaline core substituted with a chlorine atom and a naphthalene ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents. The mechanism of action typically involves:

- Intercalation into DNA : The compound can intercalate into the DNA helix, disrupting replication and transcription processes, which may lead to cell death.

- Inhibition of Key Enzymes : Quinoxaline derivatives have been shown to inhibit various enzymes involved in cancer progression, such as COX-2 and LDHA. For instance, structural modifications in quinoxaline derivatives have led to significant inhibition of these enzymes in colorectal cancer models .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (CRC) | 15.5 | DNA intercalation |

| Quinoxaline Derivative A | LoVo (CRC) | 20.0 | COX-2 inhibition |

| Quinoxaline Derivative B | MCF7 (Breast) | 12.0 | Topoisomerase II inhibition |

Antimicrobial Activity

Quinoxalines are also recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. Notably, it has been shown to inhibit:

- Cyclooxygenase (COX) : Important in inflammation and cancer progression.

- Lactate Dehydrogenase (LDHA) : Involved in the Warburg effect, which is often upregulated in cancer cells.

Case Studies

- Colorectal Cancer Study : A study investigated the effects of various quinoxaline derivatives on HCT116 and LoVo cell lines. The results indicated that derivatives with naphthalene substitutions exhibited enhanced cytotoxicity compared to those without such modifications .

- Antimicrobial Efficacy : In a comparative study of different quinoxaline derivatives against common bacterial strains, this compound demonstrated superior activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

2-chloro-3-naphthalen-2-ylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-17(20-15-7-3-4-8-16(15)21-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQHGLAGHWFIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.